3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol reaction between 3-fluoro-4-methoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The final step involves hydrolysis to obtain the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propan-1-ol: Similar structure but lacks the fluoro group.
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with different substitution on the aromatic ring.
Uniqueness
The presence of both fluoro and methoxy groups on the aromatic ring of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties .
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3-amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO2/c1-14-10-3-2-7(6-8(10)11)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3 |
InChI Key |
MOWQZCLYLRDLHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)F |
Origin of Product |
United States |
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